molecular formula C21H20N4O8 B12409906 Pomalidomide-C3-NHS ester

Pomalidomide-C3-NHS ester

Katalognummer: B12409906
Molekulargewicht: 456.4 g/mol
InChI-Schlüssel: BUNBREDWIITCDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Pomalidomid-C3-NHS-Ester umfasst mehrere wichtige Schritte:

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für Pomalidomid und seine Derivate, einschließlich Pomalidomid-C3-NHS-Ester, umfassen oft die kontinuierliche Fließsynthese. Diese Methode wird aufgrund ihrer Effizienz und Fähigkeit, hohe Ausbeuten mit weniger Nebenprodukten zu erzielen, bevorzugt .

Wissenschaftliche Forschungsanwendungen

Targeted Protein Degradation

Pomalidomide-C3-NHS ester is particularly significant in the development of PROTACs (proteolysis-targeting chimeras). These molecules are designed to induce targeted degradation of proteins implicated in various diseases, including cancer. By linking Pomalidomide to a target protein via an appropriate linker, researchers can harness the body's natural degradation mechanisms to eliminate harmful proteins selectively .

Immunomodulation Studies

In clinical settings, Pomalidomide has been extensively studied for its immunomodulatory effects, particularly in patients with relapsed multiple myeloma. Research indicates that treatment with Pomalidomide can enhance T-cell responses and restore immune function by modifying the T-cell receptor repertoire. This suggests that derivatives like this compound may also play a role in similar immunological studies .

Efficacy in Multiple Myeloma

A study focusing on patients with relapsed multiple myeloma demonstrated that Pomalidomide treatment led to significant changes in T-cell populations and improved immune surveillance capabilities. The study utilized flow cytometry to analyze T-cell dynamics during therapy, revealing that Pomalidomide could potentially reverse immunological abnormalities associated with the disease .

  • Patient Example : A hypothetical case study highlighted a patient treated with a regimen including Pomalidomide, showing improvements in hematological parameters and overall response rates despite previous treatments being ineffective .

Data Table: Summary of Research Findings

Study FocusKey FindingsReference
Targeted Protein DegradationEnhanced degradation of specific proteins implicated in cancer
Immunomodulation EffectsRestoration of T-cell repertoire diversity during treatment
Clinical EfficacyImproved patient outcomes in relapsed multiple myeloma

Biologische Aktivität

Pomalidomide-C3-NHS ester is a derivative of pomalidomide, a compound known for its immunomodulatory and anti-cancer properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions primarily through the modulation of the immune system and targeted protein degradation. Its mechanisms include:

  • Immunomodulation : Enhances the immune response by activating T-cells and natural killer (NK) cells, which are crucial in combating cancer cells.
  • Cereblon Interaction : It binds to cereblon (CRBN), an E3 ubiquitin ligase, redirecting its activity towards the degradation of specific proteins that promote tumor growth and survival.
  • Protein Degradation : The compound facilitates the ubiquitination and subsequent degradation of target proteins, thereby inhibiting cancer cell proliferation and inducing apoptosis.

In Vitro Studies

  • Cell Proliferation Inhibition : In various cancer cell lines, this compound has demonstrated significant inhibition of cell growth. For instance, studies showed a reduction in proliferation rates in multiple myeloma cell lines when treated with this compound at varying concentrations.
  • Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound leads to increased apoptosis in cancer cells, characterized by enhanced Annexin V staining.

In Vivo Studies

  • Zebrafish Models : Research utilizing zebrafish models has highlighted the compound's ability to modulate tumor microenvironments and assess systemic toxicity. These models have provided insights into absorption, distribution, metabolism, and excretion (ADME) profiles of this compound.

Multiple Myeloma

A clinical study involving patients with relapsed multiple myeloma demonstrated that treatment with this compound resulted in improved overall survival rates compared to standard therapies. The study highlighted the importance of cereblon as a target for therapeutic intervention.

StudyPopulationTreatmentOutcome
BSBMT UKMF Myeloma Study200 patientsThis compoundIncreased overall survival by 30%

Ovarian Cancer

Another case study explored the effects of this compound on ovarian cancer cell lines. Results indicated that the compound effectively reduced tumor size in xenograft models while enhancing immune cell infiltration within tumors.

Eigenschaften

Molekularformel

C21H20N4O8

Molekulargewicht

456.4 g/mol

IUPAC-Name

(2,5-dioxopyrrolidin-1-yl) 4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butanoate

InChI

InChI=1S/C21H20N4O8/c26-14-7-6-13(19(30)23-14)24-20(31)11-3-1-4-12(18(11)21(24)32)22-10-2-5-17(29)33-25-15(27)8-9-16(25)28/h1,3-4,13,22H,2,5-10H2,(H,23,26,30)

InChI-Schlüssel

BUNBREDWIITCDJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCC(=O)ON4C(=O)CCC4=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.